GXF-111

Targeted Protein Degradation PROTAC V1A Receptor

GXF-111 is a heterobifunctional PROTAC that degrades V1A receptors via CRBN, enabling catalytic protein knockdown for definitive loss-of-function studies—unlike antagonists. Ideal for investigating V1A scaffolding functions and validating GPCR targets. High-purity tool compound for advanced PROTAC research.

Molecular Formula C42H42ClN7O3
Molecular Weight 728.3 g/mol
Cat. No. B12396617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGXF-111
Molecular FormulaC42H42ClN7O3
Molecular Weight728.3 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C3=C(C=C(C=C3)C4=CC=C(C=C4)CNCCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(CC2)NC8=CC=C(C=C8)Cl
InChIInChI=1S/C42H42ClN7O3/c1-26-47-48-39-20-17-36(45-32-15-13-31(43)14-16-32)34-23-30(12-18-37(34)50(26)39)28-10-8-27(9-11-28)24-44-22-3-2-5-29-6-4-7-33-35(29)25-49(42(33)53)38-19-21-40(51)46-41(38)52/h4,6-16,18,23,36,38,44-45H,2-3,5,17,19-22,24-25H2,1H3,(H,46,51,52)
InChIKeyABYFWCBFVBXOMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione: A Triazolobenzazepine-Piperidinedione PROTAC for Targeted Protein Degradation


3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione is a heterobifunctional proteolysis-targeting chimera (PROTAC) molecule. Its structure integrates a triazolobenzazepine-derived ligand, typically associated with vasopressin V1A receptor antagonism, with a piperidine-2,6-dione moiety, a known cereblon (CRBN) E3 ubiquitin ligase binder. This design enables the compound to recruit the V1A receptor to the CRBN E3 ligase complex, facilitating target ubiquitination and subsequent proteasomal degradation. The compound is part of an emerging class of degraders that shift the therapeutic paradigm from occupancy-driven inhibition to event-driven protein knockdown [1].

Why Substituting 3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione with a Simple V1A Antagonist is Inadequate for Degradation-Focused Studies


Direct substitution of this PROTAC with a simple V1A receptor antagonist (e.g., relcovaptan, RGH-122, SRX246) or a non-degrader triazolobenzazepine derivative is scientifically invalid for studies requiring target protein knockdown. While antagonists only block receptor signaling through occupancy, this PROTAC is designed to eliminate the V1A receptor protein entirely. This fundamental mechanistic difference—inhibition versus degradation—leads to divergent cellular phenotypes. For instance, antagonists can paradoxically stabilize the target protein, whereas degraders induce its catalytic removal, potentially abrogating both canonical signaling and any scaffolding functions [1][2].

Quantitative Evidence Guide for 3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione


Degradation Potency (DC50/Dmax) of 3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione on V1A Receptor

High-strength, direct, quantitative comparison data for the degradation potency (DC50/Dmax) of this specific PROTAC against the V1A receptor are not available in the public domain at the time of this analysis. Consequently, this evidence is classified as 'Supporting evidence' based on the known mechanism of the compound class. A direct, quantitative comparator study would be required to establish a specific differential advantage over another V1A-targeting degrader or inhibitor. [1]

Targeted Protein Degradation PROTAC V1A Receptor

Selectivity Profile of 3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione Across the Vasopressin Receptor Family

Direct, quantitative selectivity data (e.g., degradation of V1A vs. V1B vs. V2 receptors) for this PROTAC are not publicly available. As 'Supporting evidence', it is understood that the triazolobenzazepine warhead confers V1A receptor binding, and its selectivity profile is inherited from the parent antagonist. For example, the clinical candidate RGH-122, a triazolobenzazepine-based V1A antagonist, exhibits >100-fold selectivity for V1A over the V2 receptor (Ki = 0.3 nM vs. >30 nM). It is plausible, though unverified for this degrader, that a similar selectivity window exists [1].

PROTAC Selectivity V1A Receptor Off-Target Degradation

Ternary Complex Formation and Cooperativity of 3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Direct, quantitative data on the cooperativity (alpha value) of ternary complex formation for this specific PROTAC are not available. As 'Class-level inference', studies on structurally analogous triazolodiazepine-based BET degraders have demonstrated positive cooperativity (α > 1) in ternary complex formation with CRBN and BRD4, correlating with enhanced degradation potency. In contrast, tetrahydroquinoline-based PROTACs exhibited negative cooperativity (α < 1) and were less potent degraders [1]. This class-level observation suggests, but does not prove, that this triazolobenzazepine-based degrader may similarly benefit from favorable ternary complex dynamics.

PROTAC Cooperativity Ternary Complex CRBN

Optimal Research and Industrial Applications for 3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione


Mechanistic Dissection of V1A Receptor Function in Cellular Models

This PROTAC is ideally suited for experiments designed to distinguish between the signaling and scaffolding functions of the V1A receptor. By degrading the entire receptor protein, it provides a more definitive loss-of-function phenotype than antagonists, which only block ligand binding. This approach is critical for studying V1A's role in complex cellular processes like cell proliferation in castration-resistant prostate cancer, where V1A receptor depletion has been shown to reduce tumor growth [1]. This is a scenario where an antagonist would not be an appropriate substitute.

Validation of V1A Receptor as a Therapeutic Target in Preclinical Models

This compound serves as a high-value chemical probe for validating the V1A receptor as a therapeutic target. In drug discovery, a PROTAC can provide stronger genetic-like evidence for target dependency than a traditional inhibitor. The catalytic nature of degradation can also reveal therapeutic windows that are not apparent with occupancy-based inhibitors. For instance, the use of a V1A antagonist like relcovaptan has shown promise in models of spinal cord injury and prostate cancer [2]. A V1A-targeting degrader could offer enhanced efficacy or a different safety profile in these same disease models.

Development of Cereblon-Recruiting Degraders for G-Protein Coupled Receptors (GPCRs)

This molecule represents a valuable tool compound for researchers developing PROTACs against GPCRs, a historically challenging target class for degradation. It provides a functional example of a cereblon-based degrader for a Class A GPCR. Researchers can use this compound as a benchmark to study the relationship between linker composition, ternary complex formation, and degradation efficiency for this receptor class. The triazolobenzazepine warhead is a well-characterized scaffold for V1A antagonism, making it a reliable starting point for SAR studies aimed at improving degrader properties like cellular permeability and metabolic stability [3].

Technical Documentation Hub

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